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molecular formula C11H11ClIN3 B1612152 4-Chloro-7-cyclopentyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine CAS No. 213745-17-6

4-Chloro-7-cyclopentyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B1612152
M. Wt: 347.58 g/mol
InChI Key: SZBOWPMFRHBAES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07435739B2

Procedure details

To a stirred solution of 4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine (1A, 116 g, 0.52 mole) in 1200 mL CH2CL2 was slowly added a dark brown solution of iodine monochloride (1.0 M, 785 mL) at room temperature over 30 minutes. The reaction mixture was refluxed for 22 h, cooled to room temperature and concentrated. The residue was redissolved in EtOAc, washed with saturated Na2SO3, H2O and brine. The organic layer was dried over Na2SO4 and concentrated. The residue was then recrystalized from i-PrOH to furnish 95 g white crystalline product.
Quantity
116 g
Type
reactant
Reaction Step One
Quantity
785 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]2[CH:10]=[CH:9][N:8]([CH:11]3[CH2:15][CH2:14][CH2:13][CH2:12]3)[C:4]=2[N:5]=[CH:6][N:7]=1.[I:16]Cl>>[I:16][C:10]1[C:3]2[C:2]([Cl:1])=[N:7][CH:6]=[N:5][C:4]=2[N:8]([CH:11]2[CH2:15][CH2:14][CH2:13][CH2:12]2)[CH:9]=1

Inputs

Step One
Name
Quantity
116 g
Type
reactant
Smiles
ClC=1C2=C(N=CN1)N(C=C2)C2CCCC2
Name
Quantity
785 mL
Type
reactant
Smiles
ICl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 22 h
Duration
22 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was redissolved in EtOAc
WASH
Type
WASH
Details
washed with saturated Na2SO3, H2O and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was then recrystalized from i-PrOH

Outcomes

Product
Name
Type
product
Smiles
IC1=CN(C=2N=CN=C(C21)Cl)C2CCCC2
Measurements
Type Value Analysis
AMOUNT: MASS 95 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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